molecular formula C14H17Cl2NO2 B13868109 Tert-butyl 3-(3,4-dichlorophenyl)azetidine-1-carboxylate

Tert-butyl 3-(3,4-dichlorophenyl)azetidine-1-carboxylate

Cat. No.: B13868109
M. Wt: 302.2 g/mol
InChI Key: SCEUEDVNLLIPNV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3,4-dichlorophenyl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group and a dichlorophenyl group attached to the azetidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3,4-dichlorophenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 3,4-dichlorophenyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3,4-dichlorophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

  • Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate
  • Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate
  • Tert-butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)piperidine-1-carboxylate

Uniqueness:

By understanding the properties, synthesis, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C14H17Cl2NO2

Molecular Weight

302.2 g/mol

IUPAC Name

tert-butyl 3-(3,4-dichlorophenyl)azetidine-1-carboxylate

InChI

InChI=1S/C14H17Cl2NO2/c1-14(2,3)19-13(18)17-7-10(8-17)9-4-5-11(15)12(16)6-9/h4-6,10H,7-8H2,1-3H3

InChI Key

SCEUEDVNLLIPNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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